molecular formula C7H8ClN3S B13096445 [1,2,4]Thiadiazolo[2,3-a]pyridin-4-ium, 2-(methylamino)-, chloride CAS No. 188830-69-5

[1,2,4]Thiadiazolo[2,3-a]pyridin-4-ium, 2-(methylamino)-, chloride

Cat. No.: B13096445
CAS No.: 188830-69-5
M. Wt: 201.68 g/mol
InChI Key: GKQUCJWCKYDHSQ-UHFFFAOYSA-N
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Description

[1,2,4]Thiadiazolo[2,3-a]pyridin-4-ium, 2-(methylamino)-, chloride is a heterocyclic compound that contains sulfur and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,2,4]Thiadiazolo[2,3-a]pyridin-4-ium, 2-(methylamino)-, chloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with thiosemicarbazide in the presence of a suitable oxidizing agent. The reaction is carried out under reflux conditions, and the product is isolated and purified through crystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and controlled reaction conditions is crucial to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

[1,2,4]Thiadiazolo[2,3-a]pyridin-4-ium, 2-(methylamino)-, chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions result in various alkylated or acylated derivatives.

Scientific Research Applications

[1,2,4]Thiadiazolo[2,3-a]pyridin-4-ium, 2-(methylamino)-, chloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of [1,2,4]Thiadiazolo[2,3-a]pyridin-4-ium, 2-(methylamino)-, chloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    [1,2,4]Thiadiazole derivatives: These compounds share the thiadiazole ring structure and exhibit similar chemical properties.

    Pyridine derivatives: Compounds containing the pyridine ring are structurally related and may have comparable reactivity.

Uniqueness

[1,2,4]Thiadiazolo[2,3-a]pyridin-4-ium, 2-(methylamino)-, chloride is unique due to the combination of the thiadiazole and pyridine rings, which imparts distinct chemical and biological properties

Properties

CAS No.

188830-69-5

Molecular Formula

C7H8ClN3S

Molecular Weight

201.68 g/mol

IUPAC Name

N-methyl-[1,2,4]thiadiazolo[2,3-a]pyridin-4-ium-2-amine;chloride

InChI

InChI=1S/C7H7N3S.ClH/c1-8-7-9-6-4-2-3-5-10(6)11-7;/h2-5H,1H3;1H

InChI Key

GKQUCJWCKYDHSQ-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC2=CC=CC=[N+]2S1.[Cl-]

Origin of Product

United States

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